
indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate typically involves the reaction of indium salts with acetylacetone under controlled conditions. One common method involves dissolving indium chloride in a suitable solvent, such as ethanol, and then adding acetylacetone to the solution. The reaction mixture is stirred and heated to promote the formation of the indium-acetylacetonate complex. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the indium(3+) center to lower oxidation states, such as indium(1+).
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new indium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other indium-containing materials. It is also employed in catalysis, where it can facilitate various organic transformations.
Biology: Research is ongoing to explore the potential biological activities of indium complexes, including their use as imaging agents in medical diagnostics.
Medicine: Indium complexes are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of advanced materials, such as indium oxide thin films, which have applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism by which indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate exerts its effects depends on the specific application. In catalysis, the indium center can activate substrates by coordinating to them, thereby facilitating chemical transformations. The acetylacetonate ligands can also play a role in stabilizing reactive intermediates.
In biological applications, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the function of the biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can be compared with other metal-acetylacetonate complexes, such as:
Cobalt(II) acetylacetonate: Similar to the indium complex, cobalt(II) acetylacetonate is used in catalysis and materials science. cobalt complexes often exhibit different reactivity and properties due to the different electronic configuration of cobalt.
Nickel(II) acetylacetonate: This compound is also used in catalysis and as a precursor for nickel-containing materials. Nickel complexes can have different catalytic activities compared to indium complexes.
Copper(II) acetylacetonate: Copper complexes are widely used in organic synthesis and materials science. The reactivity and applications of copper complexes can differ significantly from those of indium complexes.
The uniqueness of this compound lies in the specific properties of indium, such as its electronic configuration and coordination chemistry, which can lead to distinct reactivity and applications compared to other metal-acetylacetonate complexes.
Propiedades
IUPAC Name |
indium(3+);4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCWFYBFZIXHE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21InO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)
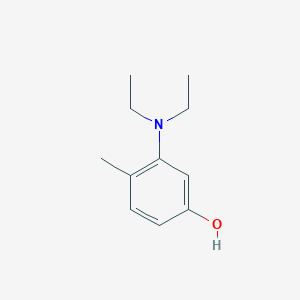
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)

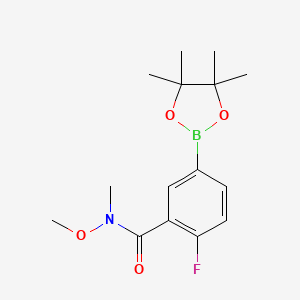
![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)
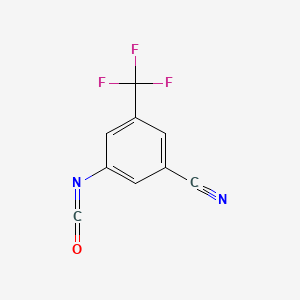
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine](/img/structure/B12507938.png)
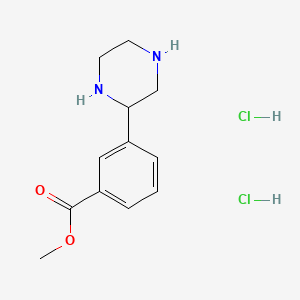
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12507954.png)
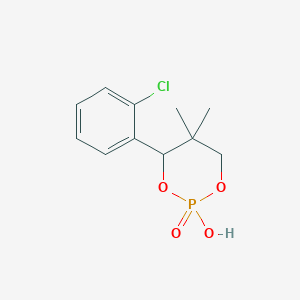
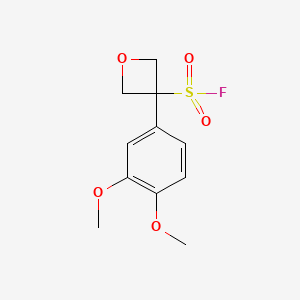

![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)
